2-(4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
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Description
2-(4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H21N7O3 and its molecular weight is 335.368. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a synthetic derivative of purine and piperazine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a purine ring and a piperazine moiety. Its molecular formula is C14H20N4O2, and it is characterized by the presence of two carbonyl groups within the purine structure.
Biological Activities
Research has indicated several biological activities associated with this compound:
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Anticancer Activity :
- Studies have shown that derivatives of similar purine compounds exhibit significant anticancer properties. For instance, the structural analogs have been evaluated for their ability to inhibit cancer cell proliferation in various in vitro models.
- A recent study demonstrated that compounds with similar piperazine modifications significantly inhibited tumor growth in melanoma and breast cancer cell lines, suggesting potential applicability in cancer therapeutics .
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Enzyme Inhibition :
- The compound is believed to act as an inhibitor of aldehyde dehydrogenases (ALDHs), which are important in drug metabolism and detoxification processes. Inhibitors targeting ALDH1A1 have been shown to affect cancer stem cells and tumor progression .
- Specific analogs have demonstrated IC50 values in the nanomolar range against ALDH enzymes, indicating potent inhibitory activity .
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Neuroprotective Effects :
- Some studies suggest that similar purine derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could be particularly relevant for conditions such as Alzheimer's disease .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Key Enzymes : The compound likely interferes with enzymatic pathways critical for tumor growth and survival by binding to active sites or allosteric sites on target enzymes.
- Modulation of Signaling Pathways : By altering the activity of enzymes involved in signaling pathways, such as those related to cell proliferation and apoptosis, the compound may induce programmed cell death in malignant cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
Conclusions
The compound This compound exhibits promising biological activities with potential applications in cancer therapy and neuroprotection. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential through clinical trials and advanced pharmacological studies.
Properties
IUPAC Name |
2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O3/c1-3-21-10-11(18(2)14(24)17-12(10)23)16-13(21)20-6-4-19(5-7-20)8-9(15)22/h3-8H2,1-2H3,(H2,15,22)(H,17,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXFSJSOLAULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.